4-Mercaptobenzyl alcohol

Overview

Description

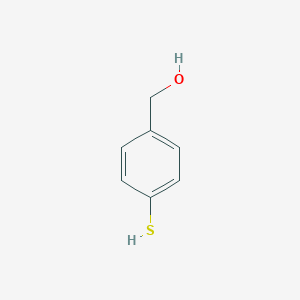

4-Mercaptobenzyl alcohol is an organic compound with the chemical formula C₇H₈OS. It is characterized by the presence of both a thiol group (-SH) and a hydroxyl group (-OH) attached to a benzene ring. This compound is known for its unique chemical properties and versatility in various applications, making it a valuable substance in scientific research and industrial processes.

Mechanism of Action

- The retro-Michael reaction can then liberate the 2-mercaptoethanol or 4-mercaptobenzyl alcohol-based linker, resulting in irreversible drug release .

- Impact on Bioavailability : The reversible nature of the thioacetal formation allows controlled drug release .

Mode of Action

Biochemical Pathways

Pharmacokinetics

Action Environment

Biochemical Analysis

Cellular Effects

It has been shown to be effective against certain bacteria, indicating that it may have some influence on cellular function .

Molecular Mechanism

It is known to induce apoptosis in cells by binding to the cysteine residues of proteins such as p53 or Bax . This suggests that 4-Mercaptobenzyl alcohol may exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that this compound is a solid at room temperature and is soluble in methanol . It is also known to dimerize readily, indicating that it may have some stability and degradation characteristics .

Metabolic Pathways

It is known that this compound can be used in proteomics research , suggesting that it may interact with enzymes or cofactors in protein-related metabolic pathways.

Transport and Distribution

Given its solubility in methanol , it may be able to pass through cell membranes and distribute within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Mercaptobenzyl alcohol can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium hydrosulfide, followed by hydrolysis to yield the desired product. Another method includes the reduction of 4-mercaptobenzaldehyde using reducing agents such as sodium borohydride.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-mercaptobenzaldehyde. This process involves the use of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Mercaptobenzyl alcohol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form benzyl alcohol derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Benzyl alcohol derivatives.

Substitution: Ethers, esters.

Scientific Research Applications

4-Mercaptobenzyl alcohol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.

Industry: this compound is utilized in the production of polymers, coatings, and adhesives.

Comparison with Similar Compounds

2-Mercaptobenzyl alcohol: Similar in structure but with the thiol group positioned at the ortho position relative to the hydroxyl group.

4-Mercaptophenol: Contains a hydroxyl group directly attached to the benzene ring instead of a methylene bridge.

4-Mercaptobenzoic acid: Features a carboxyl group in place of the hydroxyl group.

Uniqueness: 4-Mercaptobenzyl alcohol is unique due to the presence of both thiol and hydroxyl groups on the same benzene ring, providing it with distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name |

(4-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-1-3-7(9)4-2-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKHQENGCLDART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405479 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53339-53-0 | |

| Record name | 4-Mercaptobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-sulfanylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-mercaptobenzyl alcohol interact with poly(vinyl chloride) (PVC), and what are the implications of this interaction?

A1: this compound exhibits a selective reaction with the chlorine atoms present in PVC. This reaction leads to the substitution of chlorine atoms with the thiol group (-SH) of this compound, resulting in a modified PVC structure containing free hydroxyl groups (-OH) [, ]. This modification allows for further functionalization and crosslinking of the PVC material. The presence of hydroxyl groups enables the formation of both chemical and physical networks within the PVC matrix, significantly impacting its mechanical and thermal properties [].

Q2: What makes this compound particularly suitable for modifying PVC compared to other similar compounds?

A2: The bifunctionality of this compound plays a crucial role in its suitability for PVC modification. While the thiol group readily reacts with PVC, the hydroxyl group remains available for subsequent reactions, such as crosslinking with hexamethylene diisocyanate []. This controlled, two-step modification allows for tailoring the network density and thus the mechanical properties of the resulting PVC elastomers [].

Q3: Can the interaction of this compound with metal nanoparticles be exploited for chemical reactions?

A3: Yes, research indicates that this compound can adsorb onto gold nanoparticles. Upon plasmon excitation of these nanoparticles, energetic hot charge carriers are generated. These carriers can then transfer to the adsorbed this compound molecules, triggering a chemical reaction []. Specifically, this interaction facilitates a bond-cleavage process known as β-cleavage, highlighting the potential of this compound in plasmon-driven chemistry and catalysis [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)